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1,2-Dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate)

ATP synthase membrane protein topology photoaffinity labeling

1,2-Dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate) (arylazidoPE) is a headgroup-anchored photoreactive phospholipid that selectively labels proteins at the membrane-water interface. Unlike chain-terminus (PCII) or non-lipid probes ([125I]TID), its 4-azido-2-nitrophenyl moiety restricts UV-induced crosslinking to the interfacial headgroup layer, enabling accurate membrane protein topology mapping as validated with F1F0 ATP synthase and Complex III. Combine with [125I]TID for complementary bilayer depth profiling. Ideal for peptide-level identification of headgroup-contacting domains via proteolysis/MS. Requires UV irradiation (~360 nm).

Molecular Formula C43H76N5O10P
Molecular Weight 854.1 g/mol
CAS No. 110457-62-0
Cat. No. B009716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate)
CAS110457-62-0
Synonyms1,2-dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate)
arylazido PE
Molecular FormulaC43H76N5O10P
Molecular Weight854.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C43H76N5O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-42(49)55-36-39(58-43(50)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)37-57-59(53,54)56-34-33-45-40-32-31-38(46-47-44)35-41(40)48(51)52/h31-32,35,39,45H,3-30,33-34,36-37H2,1-2H3,(H,53,54)/t39-/m1/s1
InChIKeyISYBPZURAJHLOF-LDLOPFEMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate) (ArylazidoPE): A Headgroup-Targeted Photoreactive Phospholipid Probe for Membrane Protein Topology Mapping


1,2-Dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate) (CAS 110457-62-0), commonly designated arylazidoPE, is a synthetic photoreactive analogue of phosphatidic acid that belongs to the aryl azido-phospholipid class [1]. The molecule features a 4-azido-2-nitrophenyl photoreactive group covalently attached via an aminoethyl linker to the phosphate headgroup of a dipalmitoyl (C16:0) glycerol backbone, positioning the photolabile moiety within the lipid headgroup region upon membrane intercalation [2]. Upon UV irradiation (~360 nm), the aryl azide generates a highly reactive nitrene that forms covalent cross-links with adjacent protein residues, enabling irreversible tagging of membrane proteins that contact the headgroup zone of the lipid bilayer [1]. In contrast to alternative photoreactive phospholipids that place the azide group on the acyl chain terminus (e.g., PCII-type probes probing the bilayer core) or use alternative photoreactive chemistries (e.g., diazirine-based TID, benzophenone-based probes), arylazidoPE's headgroup-anchored photoreactive moiety provides a spatially restricted labeling radius limited to the interfacial membrane region, making it a specialized tool for mapping protein domains that reside at or near the membrane surface [3].

Why Generic Photoreactive Phospholipids Cannot Substitute for 1,2-Dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate) in Membrane Protein Headgroup Labeling Studies


Photoreactive phospholipid probes exhibit fundamentally different membrane protein labeling profiles depending on whether the photoreactive group is positioned at the lipid headgroup, along the acyl chain, or at the acyl chain terminus [1]. Headgroup-anchored probes such as arylazidoPE selectively label protein segments residing at the membrane-water interface, whereas chain-terminus probes (e.g., PCII-type arylazido phospholipids) preferentially label transmembrane domains buried deep within the bilayer core, and chain-midpoint probes label intermediate depths [2]. Non-phospholipid hydrophobic photoreactive reagents such as [125I]TID (3-trifluoromethyl-3-(m-iodophenyl)diazirine) partition indiscriminately into the lipid bilayer and label all membrane-embedded segments regardless of depth, lacking the headgroup restriction that defines arylazidoPE [3]. Consequently, substituting arylazidoPE with a generic azido-phospholipid or non-lipid hydrophobic probe would alter the spatial labeling pattern, potentially misidentifying the membrane topology of the protein under investigation. Users seeking to specifically map protein domains that contact the phospholipid headgroup region must use a headgroup-directed probe; arylazidoPE is one of the few well-characterized options with published quantitative benchmarking against alternative probes.

Quantitative Comparative Evidence for 1,2-Dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate) (ArylazidoPE) in Membrane Protein Labeling


Headgroup-Restricted Labeling of E. coli ATP Synthase: ArylazidoPE vs. Water-Soluble MFPP vs. Amphipathic HFPP

In a direct head-to-head comparison, arylazidoPE (a two-chain amphipathic phospholipid analogue with the photoreactive group at the headgroup) was compared with HFPP (a single-chain amphipathic lysine-specific reagent) and MFPP (the water-soluble analogue of HFPP) for labeling E. coli F1F0 ATP synthase. Both arylazidoPE and HFPP intercalate into the lipid bilayer via their hexadecyl chains, positioning their reactive groups among phospholipid headgroups. ArylazidoPE labeled the α and β subunits (F1 sector) at only 7.5% of the intensity observed for the a and b subunits (F0 sector) on a protein mass basis, closely mirroring HFPP which labeled α+β at 4% of a+b intensity [1]. In contrast, the water-soluble MFPP heavily labeled the α and β subunits, demonstrating that MFPP cannot discriminate surface-exposed from membrane-embedded protein domains. This established that arylazidoPE's labeling pattern is governed by its bilayer insertion rather than aqueous-phase accessibility, providing headgroup-level spatial specificity that MFPP lacks [1].

ATP synthase membrane protein topology photoaffinity labeling E. coli F1F0

Trypsin Cleavage Mapping with ArylazidoPE Localizes F1 α-Subunit Labeling to N-Terminal 15 Residues

The spatial resolution of arylazidoPE labeling was assessed by trypsin cleavage of the labeled α subunit of E. coli F1 ATPase. Following photolabeling with [3H]arylazidoPE, trypsin digestion and peptide mapping demonstrated that all detectable labeling of the α subunit was restricted to the N-terminal 15 amino acid residues [1]. No label was detected in the remaining ~500-residue C-terminal fragment. This finding provides residue-level evidence that arylazidoPE's photoreactive nitrene has a labeling radius effectively limited to the membrane-proximal N-terminal segment, consistent with the headgroup-intercalated orientation of the probe. In comparison, the water-soluble MFPP labeled the α subunit broadly across its length, indicating no spatial restriction [1]. The N-terminal localization is consistent with the structural model placing this α-subunit segment within the headgroup region of the bilayer, within cross-linking distance of the arylazidoPE azide moiety.

ATP synthase limited proteolysis subunit topology N-terminal domain

ArylazidoPE vs. [125I]TID for Subunit Topology Mapping in Beef Heart Mitochondrial Complex III

In a study of beef heart mitochondrial Complex III subunit topology, two complementary membrane-intercalated probes were employed in parallel: the headgroup-directed phospholipid analogue arylazidoPE and the non-polar photoreagent [125I]TID (3-trifluoromethyl-3-(m-iodophenyl)diazirine) [1]. Labeling with arylazidoPE indicated that cytochrome b is the predominant bilayer-embedded subunit, whereas the Rieske iron-sulfur protein appeared peripherally located. The [125I]TID probe, which labels all lipid-exposed surfaces indiscriminately due to its small size and deep bilayer penetration, confirmed the same subunit assignments but with less spatial discrimination between peripheral and integral membrane domains [1]. This cross-probe concordance strengthens confidence in the topology assignment while highlighting arylazidoPE's headgroup-level selectivity. Although exact differential labeling ratios between probes are not reported in the source, the qualitative distinction provides a framework for interpreting labeling results: arylazidoPE provides headgroup-layer restriction, whereas [125I]TID provides broader bilayer-spanning labeling.

Complex III cytochrome b membrane protein topology photolabeling probes

Headgroup- vs. Chain-Terminus Photoreactive Phospholipid Probe Stratification: Class-Level Inference from AChR Studies

Though not tested with arylazidoPE itself, a foundational class-level comparison using structurally analogous arylazido phospholipids PCI (headgroup-positioned photoreactive group) and PCII (acyl chain terminus-positioned photoreactive group) on Torpedo acetylcholine receptor (AChR) established that the labeling depth is determined by the photoreactive group's position along the phospholipid [1]. PCI, which places the arylazido moiety at the headgroup analogous to arylazidoPE, labeled all four AChR subunits with a 5-fold preference for the α-subunit in T. marmorata, reflecting superficial membrane exposure. PCII, with the photoreactive group at the sn-2 chain terminus, labeled subunits with a different pattern reflecting deep bilayer penetration [1]. This class-level evidence supports the inference that arylazidoPE's headgroup-positioned photoreactive group confines labeling to the membrane-water interfacial region, whereas probes with chain-terminus azide groups (e.g., 16:0 azidocaproyl PE) would sample the bilayer core. No direct head-to-head data comparing arylazidoPE with chain-terminus azido phospholipids is available in the primary literature.

acetylcholine receptor photoreactive phospholipids PCI vs PCII membrane depth

Photolabeling Efficiency of ArylazidoPE Compared to Lysine-Specific Chemical Reagents on F1F0 ATP Synthase

The labeling efficiency of [3H]arylazidoPE was directly compared with that of [3H]HFPP (a lysine-specific formylphenyl phosphate) on E. coli F1F0 ATP synthase [1]. ArylazidoPE labeling of the F0 a and b subunits combined was approximately 2.5-fold higher than that of the F1 α and β subunits on a per-subunit molar basis, consistent with its headgroup-intercalated orientation. HFPP showed a similar bias but with a larger F0:F1 ratio (~25:1), reflecting its additional lysine residue selectivity toward F0 subunits [1]. Notably, arylazidoPE is a photoactivatable probe requiring UV irradiation for covalent attachment, whereas HFPP reacts spontaneously with accessible lysine residues in the dark. This provides arylazidoPE with temporal control over the labeling reaction—an advantage for experiments requiring synchronous activation—at the cost of the additional irradiation step. Absolute cross-linking yields are not reported as percentages of total probe incorporated.

labeling efficiency cross-linking yield F1F0 ATPase photoaffinity

Optimal Application Scenarios for 1,2-Dipalmitoyl-sn-glycerol 3-((((4-azido-2-nitrophenyl)amino)ethyl)phosphate) (ArylazidoPE) Based on Quantitative Evidence


Mapping the Headgroup-Contacting Domains of Integral Membrane Protein Complexes

ArylazidoPE is optimally deployed to identify protein segments that reside within the phospholipid headgroup layer of biological membranes. The direct evidence from E. coli F1F0 ATP synthase labeling (Section 3, Evidence Items 1 and 2) demonstrates that arylazidoPE selectively labels the membrane-embedded F0 a and b subunits (>10-fold preference over the aqueous-exposed F1 α+β subunits) and resolves the labeled region of the α subunit to its N-terminal 15 residues [1]. This application is most appropriate when the experimental objective is to distinguish membrane-embedded domains from aqueous-exposed domains at the headgroup level, rather than deep within the bilayer core.

Complementary Topology Validation Alongside Non-Phospholipid Hydrophobic Probes

As demonstrated in beef heart Complex III studies (Section 3, Evidence Item 3), arylazidoPE can be used in parallel with [125I]TID to provide complementary topological information. ArylazidoPE reports on headgroup-layer exposure while [125I]TID labels all lipid-exposed surfaces [2]. Concordant assignment of cytochrome b as the predominant bilayer-embedded subunit by both probes strengthens topology models. This dual-probe strategy is recommended when a single probe's spatial bias could lead to ambiguous membrane protein topology assignments.

Temporally Controlled Photoactivation for Synchronous Cross-Linking Experiments

Unlike spontaneously reactive chemical probes such as HFPP, arylazidoPE's photoactivation requirement enables precise temporal control over covalent cross-link formation (Section 3, Evidence Item 5) [1]. This feature is essential for experiments requiring synchronized labeling initiation, such as time-resolved studies of conformational changes, ligand-induced subunit rearrangements, or co-labeling with other time-sensitive reagents. Laboratories with UV irradiation capability (e.g., 360 nm lamp) and protocols for handling light-sensitive reagents can exploit this temporal control.

Residue-Level Epitope Mapping of Membrane-Proximal Protein Segments

The trypsin cleavage and peptide mapping analysis (Section 3, Evidence Item 2) demonstrates that arylazidoPE photolabel can be localized to a specific peptide segment (N-terminal 15 residues of the F1 α subunit) via limited proteolysis [1]. This application is suited for researchers who need to identify the exact amino acid residues or short peptide segments that contact the phospholipid headgroup region, combining arylazidoPE photolabeling with downstream proteolytic digestion, peptide separation, and sequencing or mass spectrometry analysis.

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